Cytosine-5-carboxylic acid
Overview
Description
Cytosine-5-carboxylic acid, also known as 5-carboxylcytosine (5caC), is a modified nucleobase that plays a significant role in the active cytosine demethylation pathway. It is the final product of the oxidative modification of 5-methylcytosine (5mC) in DNA, which is sequentially oxidized to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and ultimately to 5caC . This modification is part of an epigenetic mechanism that can influence gene expression without altering the underlying DNA sequence.
Synthesis Analysis
The synthesis of 5caC involves the oxidation of 5mC, a process that is part of the DNA demethylation pathway. Improved methods for synthesizing oligonucleotides containing 5caC have been developed, which are crucial for studying its biological functions and interactions. These methods include the use of phosphoramidites and Pd(0)-catalyzed functionalization of 5-iododeoxycytidine .
Molecular Structure Analysis
5caC can exist in different protonated and unprotonated forms depending on the pH, with zwitterionic and anionic species being detected in the liquid phase. X-ray crystallography studies have shown that both cationic and anionic species of 5caC exist in the solid state as canonical aminooxo tautomers, with site protonation occurring at the N3 imino atom . The molecular structure of 5caC is influenced by the presence of the carboxyl group, which can participate in hydrogen bonding and affects the base's electron distribution .
Chemical Reactions Analysis
The presence of the carboxyl group in 5caC influences its chemical reactivity and interactions with other molecules. For instance, the carboxyl group can be involved in hydrogen bonding with amino acids, as seen in the crystal structure of cytosine and N-formylglycine complexes . Additionally, the electron-withdrawing properties of the carboxyl group increase the acidity of the N3 position in 5caC, which can lead to weakened hydrogen bonding and reduced base-pairing stability in DNA .
Physical and Chemical Properties Analysis
5caC exhibits unique physical and chemical properties due to its modified structure. It has been shown to have reduced base-pairing stability compared to cytosine and other cytosine derivatives like 5mC and 5hmC. This reduced stability is attributed to the increased acidity of the N3 position, which weakens hydrogen bonding with guanine . The stability of 5caC-G base pairs is also pH-dependent, decreasing as the pH lowers and the carboxyl group becomes protonated . Furthermore, the carboxyl group's presence affects the nucleobase's tautomeric equilibrium, with 5caC predominantly existing in the canonical amino-keto form .
Scientific Research Applications
Base-Pairing Stability and DNA Recognition
Cytosine-5-carboxylic acid (5caC) plays a significant role in the cytosine demethylation pathway. The presence of the electron-withdrawing carboxyl group in 5caC increases N3 acidity, which leads to weakened hydrogen bonding and reduced base-pair stability compared to its counterparts like cytosine and 5-methylcytosine. This property is crucial for the selective recognition and excision of 5caC by enzymes like thymine DNA glycosylase (TDG), a mechanism vital for active DNA demethylation processes. The weakened base pairing ability of 5caC contributes to its selective recognition by TDG, an essential aspect of DNA repair and epigenetic regulation (Dai et al., 2016), (Maiti et al., 2013).
Influence on DNA Flexibility and Chromatin Structure
Modifications of cytosine, including the formation of 5caC, have implications on the physical properties of DNA and chromatin. Although 5caC itself does not have a measurable effect on DNA flexibility, its presence and its interaction with other cytosine modifications can influence the mechanical stability of nucleosomes, potentially affecting gene regulation mechanisms by altering the accessibility of nucleosomal DNA (Ngo et al., 2016).
Role in Epigenetic Regulation and Environmental Stress Response
The sequential oxidation of 5-methylcytosine (5-mC), resulting in products like 5caC, constitutes an active DNA demethylation pathway in mammals. The presence of these oxidation products, including 5caC, in plant genomes suggests a similar mechanism may exist in plants. Interestingly, environmental stresses like drought and salinity can alter the contents of these modified bases, highlighting their potential roles in responding to environmental stresses and in broader epigenetic regulatory mechanisms (Tang et al., 2014).
Detection and Quantification in Biological Samples
Precise quantification of 5caC in biological samples is challenging due to its low abundance. However, advancements in methods like LC-MS/MS have improved the ability to detect and quantify 5caC in various tissues, contributing to our understanding of its distribution and potential functional roles in different biological contexts (Zhang et al., 2016).
properties
IUPAC Name |
6-amino-2-oxo-1H-pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-3-2(4(9)10)1-7-5(11)8-3/h1H,(H,9,10)(H3,6,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQMCTXZEMGOJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190003 | |
Record name | Cytosine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cytosine-5-carboxylic acid | |
CAS RN |
3650-93-9 | |
Record name | 5-Carboxycytosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3650-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cytosine-5-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003650939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3650-93-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9309 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cytosine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cytosine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.810 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYTOSINE-5-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/760CU98B9K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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